

Epelmycin E: A Technical Overview of its Chemical Structure and Properties

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Epelmycin E is a member of the epelmycin group of antibiotics, which are classified as ε-rhodomycinone glycosides.[1] These compounds belong to the broader class of anthracyclines, a group of potent chemotherapeutic agents. The epelmycins, designated as A, B, C, D, and E, were first isolated from the culture broth of a blocked mutant strain of Streptomyces violaceus A262.[1] This technical guide provides a comprehensive overview of the chemical structure and known properties of **Epelmycin E**, with a focus on data relevant to researchers in drug discovery and development.

Chemical Structure and Properties

The chemical structure of **Epelmycin E** is characterized by a tetracyclic aglycone, ϵ -rhodomycinone, attached to a sugar moiety. While the complete spectroscopic elucidation remains within specialized literature, available data indicates its molecular formula is $C_{42}H_{53}NO_{16}$, with a molecular weight of 827.87 g/mol . This distinguishes it from other members of the epelmycin family, notably Epelmycin A, which has a molecular formula of $C_{42}H_{53}NO_{15}$. The additional oxygen atom in **Epelmycin E** suggests the presence of an extra hydroxyl group, the precise location of which is a key distinguishing structural feature.

Physicochemical Properties



A summary of the known physicochemical properties of **Epelmycin E** is presented in Table 1.

Property	Value	Source
Molecular Formula	C42H53NO16	ChemicalBook
Molecular Weight	827.87 g/mol	ChemicalBook
Class	Anthracycline, ε-rhodomycinone glycoside	[1]
Producing Organism	Streptomyces violaceus A262 (blocked mutant strain SU2- 730)	[1]

Biological Activity Cytotoxicity

The epelmycins have been evaluated for their in vitro cytotoxicity against murine leukemic L1210 cell culture.[1] While specific IC $_{50}$ values for **Epelmycin E** are not readily available in public databases, the initial studies indicate that the epelmycin complex exhibits cytotoxic properties characteristic of anthracycline antibiotics.

Antimicrobial Activity

The antimicrobial activities of the epelmycins have also been assessed in comparison with other known anthracycline antibiotics.[1]

Mechanism of Action

As an anthracycline, the presumed mechanism of action of **Epelmycin E** involves the inhibition of DNA and RNA synthesis. This is likely achieved through several processes:

 Intercalation into DNA: The planar tetracyclic ring of the aglycone can insert between DNA base pairs, disrupting the helical structure and interfering with the functions of DNA and RNA polymerases.





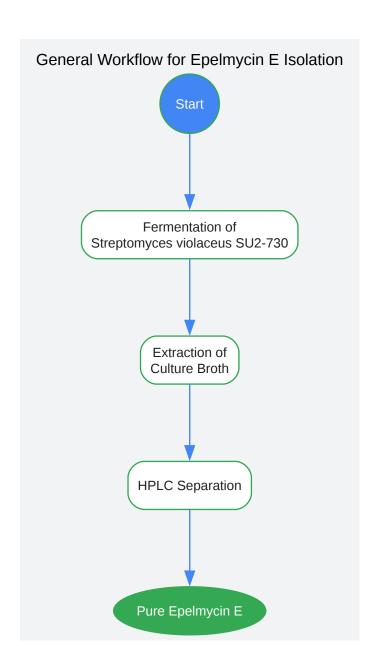


- Inhibition of Topoisomerase II: Anthracyclines are known to stabilize the complex between DNA and topoisomerase II, an enzyme crucial for DNA replication and repair. This leads to the accumulation of DNA strand breaks and ultimately triggers apoptosis.
- Generation of Reactive Oxygen Species (ROS): The quinone moiety of the anthracycline structure can undergo redox cycling, leading to the production of superoxide and other reactive oxygen species that can damage cellular components, including DNA, proteins, and lipids.

A diagram illustrating the general mechanism of action for anthracyclines is provided below.







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References

- 1. pubs.acs.org [pubs.acs.org]
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